(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol serves as a crucial intermediate in the synthesis of bioactive compounds due to its versatile chemical structure. Its applications in research primarily revolve around its role in the synthesis of complex molecules, showcasing its significance in medicinal chemistry and organic synthesis. For instance, it has been utilized in chemoenzymatic synthesis protocols for the production of (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes, highlighting its value in creating compounds with potential receptor agonist activities (Orsini et al., 2002). Moreover, its derivatives have been synthesized from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene through innovative routes involving recombinant strains of Escherichia coli, further emphasizing its adaptability in synthetic chemistry (Orsini et al., 2001).
Applications in Asymmetric Synthesis
The compound has shown exceptional utility in asymmetric synthesis, providing a pathway to enantioenriched products critical for drug development and other applications where stereochemistry plays a pivotal role. Its use as a chiral auxiliary in Reformatsky-type reactions demonstrates its potential in enhancing the stereoselectivity of synthetic processes (Orsini et al., 2005). This ability to influence the stereochemical outcome of reactions is vital in the production of pharmaceuticals where the activity often depends on the chirality of the molecules.
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds structurally derived from oxaliplatin, such as a pair of enantiomers [pt (oxa) (1r,2r-dachex)] have been shown to be highly potent in malignant pancreatic adenocarcinoma psn1 cells .
Mode of Action
Related compounds have been shown to inhibit the viability of aggressive pancreatic adenocarcinoma cells and alter their lipid metabolism .
Biochemical Pathways
Related compounds have been shown to alter the lipogenesis pathway, namely inhibition of de novo lipid synthesis .
Pharmacokinetics
Related compounds such as [pt (oxa) (1r,2r-dachex)] have been shown to have a much greater ability to penetrate pancreatic tumors than its s, s enantiomer and oxaliplatin, and to be transported into cells as bound to plasma proteins .
Result of Action
Related compounds have been shown to dramatically inhibit cell growth and induce cell death .
Properties
IUPAC Name |
(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUGQUVHXNWCTQ-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20519902 |
Source
|
Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13286-65-2 |
Source
|
Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is a notable application of enantiomerically pure (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol?
A1: this compound, along with its enantiomer, have shown promise as chiral catalysts in organic synthesis. [] This means they can selectively facilitate the formation of one specific enantiomer (mirror image) of a chiral molecule over another, which is particularly important in pharmaceutical development.
Q2: How can enantiomerically pure this compound be obtained?
A2: Researchers successfully prepared enantiomerically pure this compound through a lipase-catalyzed kinetic resolution. [] This method involves using a lipase enzyme to selectively acetylate one enantiomer of the racemic mixture of N-benzyloxycarbonyl-protected 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol. The acetylated and non-acetylated forms can then be easily separated, and the protecting group can be removed to yield the enantiomerically pure this compound.
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